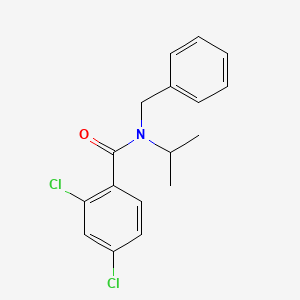
1-(4-Nitrophenyl)-5-phenyltriazole
説明
Compounds like “1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole” belong to a class of organic compounds known as nitrophenols . These compounds typically have a nitro group (-NO2) and a phenol group (a benzene ring with a hydroxyl group, -OH) in their structure .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nitration, where a nitro group is introduced into a molecule . For instance, 4-nitrophenol can be prepared by nitration of phenol using dilute nitric acid .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction, NMR, FTIR, ES-MS, and UV spectroscopy . These techniques can provide information about the compound’s crystal system, bond lengths, and other structural details .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include reduction reactions. For example, the reduction of 4-nitrophenol to 4-aminophenol is a commonly studied reaction .Physical and Chemical Properties Analysis
Nitrophenols are typically slightly yellow, crystalline materials . They often show polymorphism, meaning they can exist in different crystalline forms . In solution, they can exhibit properties like color changes depending on the pH .科学的研究の応用
Synthesis and Characterization
Metal-Free Synthesis
A method for synthesizing 1,5-disubstituted 1,2,3-triazoles, including compounds similar to 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole, was developed through a metal-free multi-component reaction. This process involves primary amine, ketones, and 4-nitrophenyl azide, emphasizing the formation of a heterocyclic aromatic 1,2,3-triazole ring (Vo, 2020).
Molecular Rearrangements
Research on 4-iminomethyl-1,2,3-triazoles, similar in structure to 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole, has explored their molecular rearrangements. These studies have implications for understanding the chemical behavior and potential applications of such compounds in various fields (L'abbé et al., 1990).
Biological Activities
Antimicrobial Activity
Novel 1,4,5-triphenyl-1H-imidazol-[1,2,3]-triazole derivatives, which are structurally related to 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole, have been synthesized and tested for antimicrobial activity. These studies highlight the potential use of such compounds in combating bacterial and fungal infections (Kumar et al., 2017).
Pharmacological Studies
Research into ferrocene-1H-1,2,3-triazole hybrids, including 1-(4-nitrophenyl)-4-ferrocenyl-1H-1,2,3-triazole, has investigated their pharmacological properties, highlighting their potential in medicinal chemistry and drug development (Haque et al., 2017).
Structural Analysis and Applications
- Crystal Structure: Studies on compounds like Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, which share structural similarities with 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole, have provided insights into their molecular structure and stability. This includes analysis of dihedral angles and hydrogen bonding, which are crucial for understanding their potential applications in various fields (Fun et al., 2011).
Environmental and Industrial Applications
- Corrosion Inhibition: A study on the corrosion inhibition performance of a 1,2,3-triazole derivative on mild steel in hydrochloric acid highlights the potential industrial application of similar compounds, like 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole, in protecting metals from corrosion (Hrimla et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(4-nitrophenyl)-5-phenyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-18(20)13-8-6-12(7-9-13)17-14(10-15-16-17)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJKPYLEBBSTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319898 | |
| Record name | 1-(4-nitrophenyl)-5-phenyltriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642432 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1225-76-9 | |
| Record name | 1-(4-nitrophenyl)-5-phenyltriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,4R*)-1-[(2-fluorophenyl)sulfonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5632446.png)
![N-(3,4-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5632447.png)
![3-[(4-Bromophenyl)methyl]-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5632457.png)
![(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-phenylfuran-2-one](/img/structure/B5632459.png)

![4-[(4-Fluorophenyl)methoxy]benzohydrazide](/img/structure/B5632469.png)
![2-[2-(dimethylamino)ethyl]-8-[(3E)-pent-3-enoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632474.png)
![2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B5632477.png)


![8-{[4-(dimethylamino)phenyl]acetyl}-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632538.png)
![6-fluoro-4-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5632544.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-furamide hydrochloride](/img/structure/B5632551.png)
![1-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5632562.png)
